1-(Benzo[b]thiophen-4-yl)piperazine
Overview
Description
1-(Benzo[b]thiophen-4-yl)piperazine is a chemical compound with the molecular formula C12H14N2S. It is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting central nervous system disorders
Mechanism of Action
Target of Action
1-(Benzo[b]thiophen-4-yl)piperazine is an intermediate in synthesizing Brexpiprazole , a drug candidate useful in the treatment and prevention of mental disorders including central nervous system disorders
Mode of Action
It is known that it plays a crucial role in the synthesis of brexpiprazole . The synthesis involves two key C–N bond formation (amination) steps that serve to link the piperazine core between the constituent benzo[b]thiophene and 7-butoxyquinolin-2(1H)-one fragments .
Biochemical Pathways
It is known that brexpiprazole, which this compound helps synthesize, is bioactivated due to the presence of a this compound ring in its structure .
Result of Action
The result of the action of this compound is the synthesis of Brexpiprazole , a drug used for the treatment of schizophrenia and major depressive disorders in adults . The presence of a this compound ring in its structure leads to the bioactivation of Brexpiprazole .
Biochemical Analysis
Biochemical Properties
1-(Benzo[b]thiophen-4-yl)piperazine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been identified as an intermediate in the synthesis of brexpiprazole, a drug candidate useful in the treatment and prevention of mental disorders, including central nervous system disorders . The compound interacts with liver microsomes, leading to the formation of reactive conjugates . These interactions are crucial for understanding its biochemical properties and potential therapeutic applications.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to induce bioactivation of brexpiprazole in liver microsomes, resulting in the formation of reactive conjugates . This bioactivation process can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s effects on cellular function are essential for understanding its potential therapeutic and toxicological implications.
Molecular Mechanism
The molecular mechanism of this compound involves its bioactivation in liver microsomes. The compound’s structure contains a thiophene ring, piperazine ring, and quinolinone motifs, which are known structural alerts for generating reactive intermediates . The bioactivation process leads to the formation of reactive quinone-imine or quinone intermediates and thiophene-S-oxide intermediates . These intermediates can interact with biomolecules, leading to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the bioactivation of brexpiprazole, which contains this compound, occurs over a period of 2 hours when incubated with liver microsomes . Understanding these temporal effects is essential for optimizing its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of the compound can lead to toxic or adverse effects, while lower doses may have therapeutic benefits. The bioactivation process and the formation of reactive intermediates are dose-dependent, influencing the compound’s efficacy and safety . Studies on dosage effects are crucial for determining the optimal therapeutic window for its use in clinical settings.
Metabolic Pathways
This compound is involved in metabolic pathways that lead to the formation of reactive intermediates. The compound interacts with liver microsomes, resulting in the formation of glutathione and N-acetyl cysteine conjugates . These metabolic pathways are essential for understanding the compound’s role in biochemical reactions and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s bioactivation in liver microsomes suggests that it may be transported to specific cellular compartments where it exerts its effects . Understanding its transport and distribution is crucial for optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound’s bioactivation in liver microsomes indicates that it may be localized to specific organelles where it interacts with biomolecules . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzo[b]thiophen-4-yl)piperazine can be synthesized through several synthetic routes. One common method involves the Buchwald-Hartwig amination reaction, where N-Boc-piperazine is coupled with benzo[b]thiophen-4-yl trifluoromethanesulfonate using a palladium catalyst . This reaction is typically carried out under inert atmosphere conditions at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[b]thiophen-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions can be conducted under basic or acidic conditions depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(Benzo[b]thiophen-4-yl)piperazine has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
- 1-(1-Benzothiophen-4-yl)piperazine hydrochloride
- 4-Piperazinylbenzothiophene hydrochloride
- tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate
Uniqueness: 1-(Benzo[b]thiophen-4-yl)piperazine is unique due to its specific structural features, which enable it to serve as a versatile intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo diverse chemical reactions and its role in the development of central nervous system drugs highlight its significance in scientific research and industrial applications .
Properties
IUPAC Name |
1-(1-benzothiophen-4-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-2-11(14-7-5-13-6-8-14)10-4-9-15-12(10)3-1/h1-4,9,13H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIRJNDPLCQEHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C=CSC3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610529 | |
Record name | 1-(1-Benzothiophen-4-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
846038-18-4 | |
Record name | SFO-34318 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0846038184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(1-Benzothiophen-4-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Benzo[b]thiophen-4-yl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SFO-34318 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87R78G2NXN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 1-(Benzo[b]thiophen-4-yl)piperazine moiety in drug design?
A1: The this compound moiety is a key structural feature in several atypical antipsychotic drugs, including brexpiprazole. While the provided research doesn't delve into the specific binding interactions, it highlights the importance of this moiety for the drug's overall activity. [] One study focuses on the bioactivation of brexpiprazole, specifically highlighting the role of the this compound ring in metabolic reactions within the liver. [] This suggests its importance for the drug's pharmacokinetic profile. Another study details a novel synthetic route for brexpiprazole, again emphasizing the this compound as a critical building block. []
Q2: How does the synthesis of brexpiprazole highlight the importance of the this compound structure?
A2: The research by Zheng et al. [] describes a one-pot synthesis method for brexpiprazole where this compound hydrochloride is a direct reactant. This suggests that the intact this compound structure is essential for the final drug molecule and likely plays a significant role in its pharmacological activity. This efficient synthetic approach could facilitate further research into brexpiprazole and related compounds.
Q3: What analytical techniques are crucial for studying the metabolism and stability of compounds containing the this compound moiety?
A3: The study by An et al. [] utilizes ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UHPLC/QTOF-MS) to identify and characterize reactive metabolites of brexpiprazole produced in liver microsomes. This highlights the importance of advanced analytical techniques for understanding the metabolic fate of drugs containing this moiety, which is crucial for safety and efficacy assessments.
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